4-Nitrobenzo[D]oxazole-2-thiol
Overview
Description
4-Nitrobenzo[D]oxazole-2-thiol is a useful research compound. Its molecular formula is C7H4N2O3S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as benzo[d]thiazole-2-thiol derivatives, have been found to act as potent selective lasb quorum sensing inhibitors of gram-negative bacteria . This suggests that 4-Nitrobenzo[D]oxazole-2-thiol might have similar targets.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to inhibit quorum sensing pathways in bacteria . Quorum sensing is a mechanism of cell-to-cell communication that bacteria use to coordinate group behaviors .
Result of Action
Similar compounds have been found to have antimicrobial activity, suggesting that this compound might also have antimicrobial effects .
Biological Activity
4-Nitrobenzo[D]oxazole-2-thiol (CAS No. 101495-34-5) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a nitro group and a thiol group attached to the benzo[d]oxazole ring, contributing to its reactivity and biological interactions. The presence of these functional groups enhances its potential as a pharmacological agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 3.9 to 250 μg/mL against bacteria such as Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae .
- Comparative Efficacy : In comparative studies, the compound demonstrated potent antibacterial activity when compared to standard antibiotics like ciprofloxacin and chloramphenicol, with inhibition zones reaching up to 23 mm .
Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |
---|---|---|
Bacillus cereus | 3.9 | 20 |
Escherichia coli | 62.5 | 21 |
Klebsiella pneumoniae | 125 | 18 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects.
- Mechanism of Action : It is believed that the thiol group plays a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines .
- Experimental Findings : In vitro studies have shown that derivatives of the compound exhibit percent inhibition of inflammation ranging from 26% to 55.8% compared to standard anti-inflammatory agents .
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties.
- DNA Topoisomerase II Inhibition : The compound has been shown to inhibit DNA topoisomerase II, an important target in cancer chemotherapy, suggesting potential use in developing new anticancer therapies .
- Case Studies : Various derivatives of oxazole compounds have been synthesized and tested for their cytotoxicity against cancer cell lines, indicating promising results for further development .
The biological activity of this compound can be attributed to several mechanisms:
Properties
IUPAC Name |
4-nitro-3H-1,3-benzoxazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-9(11)4-2-1-3-5-6(4)8-7(13)12-5/h1-3H,(H,8,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAAWIBLPPKLTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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